5-(Difluoromethyl)furan-2-carboxylic acid

Übersicht

Beschreibung

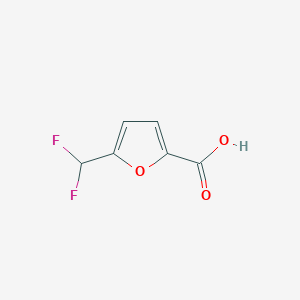

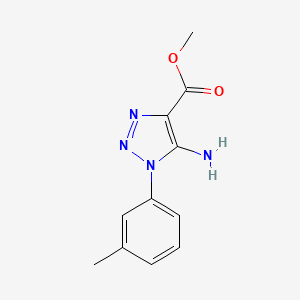

5-(Difluoromethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 189330-29-8 . It has a molecular weight of 162.09 and its IUPAC name is 5-(difluoromethyl)-2-furoic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)furan-2-carboxylic acid is 1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

5-(Difluoromethyl)furan-2-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Biomaterials

Furan-2,5-dicarboxylic acid (FDCA), a close analog of 5-(Difluoromethyl)furan-2-carboxylic acid, has been gaining attention as a promising platform molecule. FDCA can serve as a renewable alternative to petroleum-based terephthalic acid (TPA) in polymer synthesis. Researchers explore its incorporation into biodegradable polymers, such as polyesters and polyamides, to enhance material properties and reduce environmental impact .

Green Solvents and Catalysis

The unique fluorinated moiety in 5-(Difluoromethyl)furan-2-carboxylic acid makes it an interesting candidate for designing green solvents. Researchers investigate its use as a reaction medium or co-solvent in organic transformations. Additionally, the compound may serve as a ligand in transition metal-catalyzed reactions, potentially enhancing selectivity and efficiency .

Medicinal Chemistry and Drug Design

The furan ring system is prevalent in bioactive molecules. Researchers explore derivatives of 5-(Difluoromethyl)furan-2-carboxylic acid for their potential as anti-inflammatory agents, antimicrobials, or enzyme inhibitors. The fluorine substitution could impart desirable pharmacokinetic properties, such as metabolic stability and improved binding affinity .

Materials Science and Surface Modification

Functionalized furan derivatives find applications in surface coatings, adhesives, and modified materials. Researchers investigate the reactivity of 5-(Difluoromethyl)furan-2-carboxylic acid with various substrates, aiming to create novel materials with tailored properties. Potential areas include corrosion-resistant coatings and self-healing materials .

Organic Synthesis and Building Blocks

5-(Difluoromethyl)furan-2-carboxylic acid serves as a valuable building block in organic synthesis. Chemists utilize it to introduce the furan ring system into more complex molecules. The difluoromethyl group can participate in diverse reactions, allowing for the creation of structurally diverse compounds .

Sustainable Chemistry and Renewable Feedstocks

As the world seeks sustainable alternatives, researchers explore the conversion of biomass-derived feedstocks into valuable chemicals. 5-(Difluoromethyl)furan-2-carboxylic acid, when derived from renewable sources, contributes to the development of greener chemical processes and reduces reliance on fossil fuels .

Safety and Hazards

The safety information for 5-(Difluoromethyl)furan-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Zukünftige Richtungen

Furan platform chemicals (FPCs) are seen as having a significant role in the future of the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass are being explored, and there is potential for a wide range of compounds to be economically synthesized from biomass via FPCs .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFNVXVMUIBVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)furan-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)

![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide](/img/structure/B2468748.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2468749.png)

![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)